4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a benzyl-linked benzodiazole group at position 4 and a 3-methoxyphenyl group at position 1. Its molecular formula is C₂₅H₂₂N₃O₂ (molecular weight: 396.47 g/mol).
Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-21-11-7-10-20(15-21)27-17-19(14-24(27)29)25-26-22-12-5-6-13-23(22)28(25)16-18-8-3-2-4-9-18/h2-13,15,19H,14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDADHFYCNJMBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzodiazole ring through a cyclization reaction, followed by the introduction of the benzyl group via a nucleophilic substitution reaction. The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, and the final step would involve the formation of the pyrrolidinone ring through a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have biological activity and could be studied for its potential effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activity.
Industry: It may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or affecting the structure and function of biomolecules. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Core Structural Analog: 4-(1H-Benzimidazol-2-yl)-1-Benzylpyrrolidin-2-one (CAS 847396-32-1)
- Molecular Formula : C₁₈H₁₇N₃O
- Molecular Weight : 299.35 g/mol
- Key Differences :
- Lacks the 3-methoxyphenyl substituent, reducing steric bulk and electron-donating capacity.
- Simpler benzimidazole core without benzyl modification, which may diminish hydrophobic interactions compared to the target compound.
- Implications : Reduced molecular weight and polarity suggest lower bioavailability in hydrophobic environments .
Piperidine-Modified Analog: 1-(4-Butylphenyl)-4-{1-[2-Oxo-2-(piperidin-1-yl)ethyl]benzodiazol-2-yl}pyrrolidin-2-one (CAS 943101-67-5)
- Molecular Formula : C₂₈H₃₃N₄O₂
- Molecular Weight : 473.59 g/mol
- Key Differences: Incorporates a 4-butylphenyl group and a piperidinyl-ethyl chain on the benzodiazole.
- Implications : The bulky substituents may reduce binding affinity to targets requiring steric accessibility but improve metabolic stability .
Allylphenoxyethyl Derivative: 4-(1-(2-(2-Allylphenoxy)ethyl)-1H-Benzimidazol-2-yl)-1-(3-Methoxyphenyl)pyrrolidin-2-one (CAS 912889-37-3)
- Molecular Formula : C₂₉H₂₉N₃O₃
- Molecular Weight : 467.56 g/mol
- Key Differences: Retains the 3-methoxyphenyl group but adds an allylphenoxyethyl chain to the benzimidazole. Extended chain introduces conformational flexibility, possibly enhancing interaction with allosteric binding sites.
- Implications : The allyl group may confer reactivity for covalent binding or prodrug strategies .
Benzimidazole vs. Benzothiazole Derivatives
- Example : 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
- Key Differences :
- Replaces benzodiazole with benzothiazole , introducing sulfur instead of nitrogen.
- Implications: Benzothiazole derivatives often exhibit distinct pharmacological profiles, such as enhanced antimicrobial activity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects: The 3-methoxyphenyl group (target compound, CAS 912889-37-3) enhances electron donation, improving binding to serotonin or dopamine receptors compared to non-methoxy analogs . Alkyl chains (e.g., butylphenyl in CAS 943101-67-5) increase logP values, favoring CNS penetration but risking off-target interactions .
- Heterocycle Impact :
- Synthetic Flexibility :
- The allyl group in CAS 912889-37-3 allows click chemistry modifications, enabling targeted drug delivery systems .
Biological Activity
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a benzodiazole and a methoxyphenyl group. This structural arrangement is significant for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress.
- Antitumor Activity : Some derivatives of benzodiazole have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects : Benzodiazole derivatives have been researched for neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by inhibiting neuroinflammation.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or neurodegeneration.
- Modulation of Signaling Pathways : It may affect various signaling pathways (e.g., MAPK, PI3K/Akt) that are crucial for cell survival and proliferation.
Study 1: Antitumor Activity
A study conducted on a series of benzodiazole derivatives indicated that this compound showed significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.6 | Apoptosis via caspase activation |
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was tested in vitro on neuronal cells subjected to oxidative stress. The results showed that treatment with the compound significantly reduced cell death and maintained mitochondrial integrity.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 20 | 70 |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one, and how do reaction conditions influence yields?
- Methodology : The Heck–Matsuda desymmetrization method is applicable for synthesizing structurally related pyrrolidin-2-one derivatives. For example, (R)-4-(4-methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one was synthesized with an 84% yield via Pd-catalyzed coupling under optimized conditions (reflux, inert atmosphere) . Yield variations (e.g., 48% vs. 84% in similar compounds) highlight the importance of substituent electronic effects and protecting group selection. Alternative routes, such as nucleophilic substitution using halogenated aryl precursors (e.g., 4-fluorophenyl derivatives), may require base catalysis and elevated temperatures .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : , , and NMR (where applicable) resolve substituent positions and stereochemistry. For example, NMR can confirm methoxyphenyl protons at δ 3.7–3.8 ppm and benzodiazole aromatic protons at δ 7.2–7.9 ppm .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., observed m/z 415.05689 vs. calculated 415.05700 for a related compound) .
- Chromatography : HPLC or SFC with chiral columns (e.g., Daicel Chiralpak® IB/IC) separates enantiomers, critical for assessing stereochemical purity .
Q. How can researchers distinguish between basic and advanced characterization challenges for this compound?
- Basic : Routine characterization via NMR, melting point, and elemental analysis suffices for structural confirmation.
- Advanced : Enantiomeric excess determination (via SFC/HPLC with chiral columns) and crystallographic studies (e.g., using SHELXL for small-molecule refinement) address stereochemical and solid-state packing complexities .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of this compound, particularly for pharmacological applications?
- Methodology : Asymmetric catalysis (e.g., chiral Pd complexes) or chiral auxiliaries can induce enantioselectivity. For example, the Heck–Matsuda protocol achieved >99% enantiomeric excess (ee) for pyrrolidin-2-one derivatives by tuning ligands and reaction solvents . Post-synthetic resolution using chiral stationary phases (e.g., Daicel columns) further refines ee .
Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXT for structure solution, SHELXL for refinement) determines bond lengths, angles, and packing motifs. For example, similar compounds showed intramolecular hydrogen bonding between pyrrolidinone carbonyl and benzodiazole NH groups, stabilizing the lactam ring .
Q. What in vitro/in vivo models are suitable for evaluating its biological activity, and how are confounding variables controlled?
- Methodology :
- In vitro : Receptor-binding assays (e.g., SV2A modulation for neuroactive compounds ) or enzyme inhibition studies (e.g., kinase assays) require solubility optimization (DMSO/PBS) and controls for nonspecific binding.
- In vivo : Rodent models (e.g., antiarrhythmic testing for pyrrolidin-2-one derivatives ) demand dose-response studies, PK/PD profiling, and metabolite identification via LC-MS/MS.
Q. How do structural modifications (e.g., substituent variation) impact physicochemical and pharmacological properties?
- Methodology :
- SAR Studies : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess effects on logP, solubility, and target affinity .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electronic effects, while molecular docking (e.g., AutoDock) screens potential targets .
Q. What stability challenges arise during storage and formulation, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
